1-(2,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O/c1-17-11-12-18(2)24(13-17)29-16-20(14-25(29)31)26-28-22-9-5-6-10-23(22)30(26)15-19-7-3-4-8-21(19)27/h3-13,20H,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERQDDDUEODWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with the benzimidazole intermediate.
Formation of the pyrrolidin-2-one ring: This can be accomplished through a cyclization reaction involving a suitable amine and a carbonyl compound.
Final coupling: The final step involves coupling the 2,5-dimethylphenyl group with the pyrrolidin-2-one intermediate under appropriate conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
1-(2,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, acids, and bases.
Cyclization: The compound can participate in cyclization reactions to form various cyclic derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Flexibility: The target compound’s 2-fluorophenylmethyl group on benzimidazole contrasts with the longer alkyl-aryl ether chain in Analog 1 (4-(2-methoxyphenoxy)butyl) . This difference may influence lipophilicity and membrane permeability.
Salt Formation : Analog 2 is reported as a hydrochloride salt, suggesting enhanced aqueous solubility compared to the neutral target compound .
Biological Activity
The compound 1-(2,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research.
Chemical Structure and Properties
This compound can be described by its molecular formula and molecular weight of approximately 393.45 g/mol. The presence of multiple aromatic rings and functional groups indicates potential for diverse biological interactions.
Biological Activity Overview
Recent studies have explored the biological activities of similar compounds, particularly those containing benzodiazole and pyrrolidine moieties. These compounds have shown promising results in various assays, indicating potential applications in therapeutic areas such as oncology and neurology.
Antitumor Activity
Research on related compounds has demonstrated significant antitumor properties. For instance, derivatives with benzodiazole structures have been tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Compounds exhibiting IC50 values below 10 µM in 2D cultures are considered potent candidates for further development .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | |
| Compound B | MCF-7 | 8.40 ± 0.50 | |
| Target Compound | A549 | TBD | Current Study |
The mechanism of action for similar compounds often involves the inhibition of DNA synthesis or interference with cell cycle progression. Studies suggest that such compounds bind to DNA, disrupting replication processes and leading to apoptosis in cancer cells .
Pharmacological Potential
The pharmacological profile of this compound suggests it could interact with neurotransmitter systems, particularly through the modulation of serotonin and dopamine receptors. Piperazine derivatives have shown activity in enhancing dopamine levels, which could be relevant for treating mood disorders.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of related compounds:
- Antitumor Efficacy : In vitro studies on derivatives showed a consistent pattern of cytotoxicity across multiple cancer cell lines, suggesting broad-spectrum antitumor activity.
- Neuropharmacology : Research indicates that piperazine derivatives can act as serotonin reuptake inhibitors, which may provide antidepressant effects.
Q & A
Q. What are the critical synthetic steps for preparing 1-(2,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the benzodiazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions (e.g., HCl in methanol) .
- Step 2 : Alkylation of the benzodiazole nitrogen using 2-fluorobenzyl bromide in dichloromethane (DCM) with a base like NaH to control regioselectivity .
- Step 3 : Coupling the functionalized benzodiazole to the pyrrolidin-2-one moiety via nucleophilic substitution or palladium-catalyzed cross-coupling. Temperature control (60–80°C) and anhydrous solvents (e.g., DMF) are critical .
- Monitoring : Thin-layer chromatography (TLC) and H NMR are used to track reaction progress and confirm intermediate structures .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : H/C NMR to verify substituent positions and stereochemistry. For example, the 2-fluorophenylmethyl group shows distinct splitting patterns in H NMR due to fluorine coupling .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement to resolve ambiguities in stereochemistry or bond angles .
Q. What preliminary pharmacological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Target Screening : Radioligand binding assays for adenosine receptors (A, A) due to structural similarity to benzodiazole derivatives with known receptor affinity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Use DMSO as a solvent control (<0.1% v/v) to avoid solvent toxicity .
Advanced Research Questions
Q. How can reaction yields be optimized for the alkylation step of the benzodiazole core?
- Methodological Answer :
- Solvent Selection : Replace DCM with tetrahydrofuran (THF) to improve solubility of NaH and reduce side reactions .
- Catalyst Addition : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Temperature Gradients : Use microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics while maintaining regioselectivity .
- Validation : Compare yields via H NMR integration of product vs. starting material .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and blood-brain barrier permeability (logP calculation vs. experimental PAMPA assay) to explain bioavailability discrepancies .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites. For instance, demethylation of the 2,5-dimethylphenyl group may reduce potency .
- Dose-Response Refinement : Adjust dosing regimens in animal models using allometric scaling from in vitro IC values .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with adenosine A receptors. Prioritize derivatives with hydrogen bonds to Gln and hydrophobic contacts with Phe .
- QSAR Modeling : Train models on IC data from analogues (e.g., substituent effects on fluorine position) to predict bioactivity .
- MD Simulations : Perform 100-ns trajectories in GROMACS to assess binding stability and identify residues critical for off-target effects (e.g., hERG channel liability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
